molecular formula C18H35ClN2O6S B601519 7-Epi Lincomycin Hydrochloride Salt CAS No. 26389-84-4

7-Epi Lincomycin Hydrochloride Salt

Cat. No.: B601519
CAS No.: 26389-84-4
M. Wt: 443
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

7-Epi Lincomycin Hydrochloride Salt is a white crystalline powder that belongs to the lincomycin family of drugs. It functions as a broad-spectrum antibiotic, effectively combating a wide range of both Gram-positive and Gram-negative bacteria. Its soluble nature allows it to dissolve in water, ethanol, and methanol .

Scientific Research Applications

7-Epi Lincomycin Hydrochloride Salt has a wide range of scientific research applications, including:

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 7-Epi Lincomycin Hydrochloride Salt . Use of personal protective equipment and chemical impermeable gloves is recommended .

Biochemical Analysis

Biochemical Properties

7-Epi Lincomycin Hydrochloride Salt interacts with various enzymes, proteins, and other biomolecules. It is a derivative of lincomycin and has a similar mechanism of action as its parent compound . It acts by binding to the 50S subunit of the bacterial ribosome .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

Its soluble nature allows it to dissolve in water, ethanol, and methanol , suggesting that it may have good stability in these solvents.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known to interact with the 50S subunit of the bacterial ribosome , which could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Its soluble nature suggests that it could be transported and distributed within cells and tissues via diffusion or active transport mechanisms .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with the bacterial ribosome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Epi Lincomycin Hydrochloride Salt involves the chemical modification of lincomycin. Lincomycin is typically isolated from the soil bacterium Streptomyces lincolnensis. The synthetic route includes the chlorination of lincomycin to produce its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Streptomyces lincolnensis strains. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Epi Lincomycin Hydrochloride Salt undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

    Lincomycin: The parent compound from which 7-Epi Lincomycin Hydrochloride Salt is derived.

    Clindamycin: A semisynthetic derivative of lincomycin with higher efficacy and a broader spectrum of activity.

    Epilincomycin Hydrochloride: Another derivative with similar properties.

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its solubility and stability compared to lincomycin. It also exhibits a distinct spectrum of antibacterial activity, making it valuable in treating infections resistant to other antibiotics .

Properties

IUPAC Name

(2R)-N-[2-hydroxy-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9?,10?,11-,12?,13?,14-,15?,16?,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUMFISTNHIPTI-NHEQCAAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H](C(C([C@H](O2)SC)O)O)O)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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